
3-(3-Bromo-5-methylphenyl)-2-cyanoacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-bromo-5-metilfenil)-2-cianoprop-2-enamida es un compuesto orgánico caracterizado por la presencia de un átomo de bromo, un grupo metilo y un grupo ciano unidos a un anillo fenilo
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(3-bromo-5-metilfenil)-2-cianoprop-2-enamida normalmente implica la reacción del ácido 3-bromo-5-metilfenilborónico con reactivos apropiados en condiciones controladas. Las condiciones de reacción a menudo incluyen el uso de catalizadores como complejos de paladio y bases como el carbonato de potasio. La reacción se lleva a cabo en disolventes como etanol o agua a temperaturas elevadas para facilitar la formación del producto deseado .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción similares pero optimizadas para mayores rendimientos y eficiencia. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la escalabilidad y la reproducibilidad del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(3-bromo-5-metilfenil)-2-cianoprop-2-enamida puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo ciano en un grupo amino.
Sustitución: El átomo de bromo se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Los nucleófilos como aminas o tioles se pueden utilizar en reacciones de sustitución.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir aminas. Las reacciones de sustitución pueden resultar en varios derivados sustituidos del compuesto original.
Aplicaciones Científicas De Investigación
3-(3-bromo-5-metilfenil)-2-cianoprop-2-enamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en el estudio de vías biológicas e interacciones debido a sus propiedades estructurales.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo por el cual 3-(3-bromo-5-metilfenil)-2-cianoprop-2-enamida ejerce sus efectos implica interacciones con objetivos moleculares como enzimas o receptores. Los grupos bromo y ciano juegan un papel crucial en estas interacciones, influyendo en la afinidad de unión y la actividad del compuesto. Las vías involucradas pueden incluir la transducción de señales y los procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 3-bromo-5-metilfenol
- Ácido 3-bromo-2-metoxi-5-metilfenilborónico
- 2-bromo-1-(3-bromo-5-metilfenil)etanona
Unicidad
3-(3-bromo-5-metilfenil)-2-cianoprop-2-enamida es único debido a la presencia tanto de un átomo de bromo como de un grupo ciano en el anillo fenilo, lo que le confiere propiedades químicas y físicas distintas. Estas características lo convierten en un compuesto valioso para diversas aplicaciones y lo diferencian de otros compuestos similares .
Propiedades
Fórmula molecular |
C11H9BrN2O |
|---|---|
Peso molecular |
265.11 g/mol |
Nombre IUPAC |
(E)-3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C11H9BrN2O/c1-7-2-8(5-10(12)3-7)4-9(6-13)11(14)15/h2-5H,1H3,(H2,14,15)/b9-4+ |
Clave InChI |
GVBOJCPCDLLXMW-RUDMXATFSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)Br)/C=C(\C#N)/C(=O)N |
SMILES canónico |
CC1=CC(=CC(=C1)Br)C=C(C#N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine, cis](/img/structure/B12310553.png)
![2,3,9-trimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-10-ol](/img/structure/B12310566.png)

![2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride](/img/structure/B12310578.png)
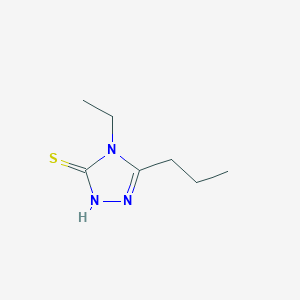
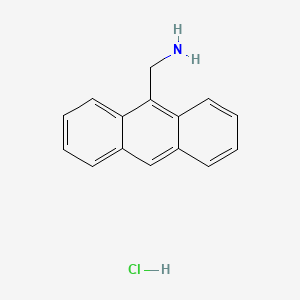
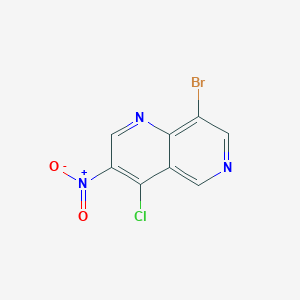
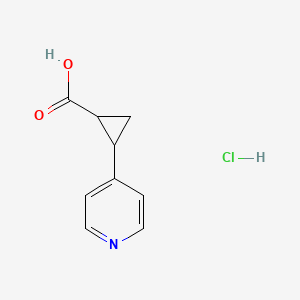
![1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid](/img/structure/B12310607.png)
![8-Ethyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12310612.png)

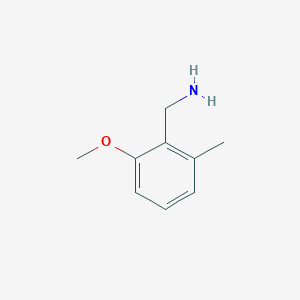

![2-Methyl-6-(7-methyl-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl)hept-2-en-4-one](/img/structure/B12310627.png)
